molecular formula C21H40O4 B1195173 2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate CAS No. 28510-23-8

2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate

Cat. No. B1195173
CAS RN: 28510-23-8
M. Wt: 356.5 g/mol
InChI Key: GORMSINSWZJIKL-UHFFFAOYSA-N
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Description

“2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate” is a chemical compound with the molecular formula C21H40O4 and a molecular weight of 356.54 . It is also known as "Neopentyl glycol di (2-ethylhexanoate)" .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate” is represented by the formula C21H40O4 . More detailed structural information may be available in databases like ChemSpider .


Physical And Chemical Properties Analysis

This compound has a boiling point of 300℃ at 101 325 Pa, a density of 0.94 at 20℃, a vapor pressure of 0Pa at 20℃, and a viscosity of 12.8mm2/s . Its water solubility is 1μg/L at 20℃ .

Scientific Research Applications

  • Synthesis of Fluorescent Sensors for Carbohydrates : Zheng et al. (2006) developed a procedure for synthesizing 2,2-dimethylpropane-1,3-diyl ethynylaryl boronates, which can be used in constructing diboronic acid libraries for developing carbohydrate fluorescent sensors. This highlights its role in the synthesis of components for chemical sensors (Zheng, Reid, Lin, & Wang, 2006).

  • Odor Thresholds of Branched Esters : Takeoka et al. (1995) determined the odor thresholds of branched esters, including methyl 2,2-dimethylpropanoate to ethyl 2-ethylhexanoate, using sensory panel methods. This research is relevant in understanding the sensory properties of compounds related to 2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate (Takeoka, Buttery, Turnbaugh, & Benson, 1995).

  • Improvement of Biodiesel Properties : Cheah et al. (2008) investigated the synthesis of palmitic acid-based esters, including 2,2-dimethylpropane-1,3-diyl dipalmitate, and their effect on the pour point of palm oil methyl esters (biodiesel). This research is crucial for enhancing the cold flow properties of biodiesel (Cheah, May, Zakaria, & Daik, 2008).

  • Polymeric Compound Synthesis and Analysis : Rukiah and Al-Ktaifani (2009) synthesized and studied poly[(mu(2)-2,2-dimethylpropane-1,3-diyl diisocyanide)-mu(2)-iodido-silver(I)], a polymeric compound, to explore its structure and properties. Such studies are vital for developing new materials with specific characteristics (Rukiah & Al-Ktaifani, 2009).

  • Catalytic Carboxylation in Organic Synthesis : Ukai et al. (2006) researched the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, where the esters of arylboronic acids with 2,2-dimethylpropan-1,3-diol were used. This method is significant for preparing functionalized aryl- and alkenyl-carboxylic acids, demonstrating the compound's role in catalysis (Ukai, Aoki, Takaya, & Iwasawa, 2006).

properties

IUPAC Name

[3-(2-ethylhexanoyloxy)-2,2-dimethylpropyl] 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-7-11-13-17(9-3)19(22)24-15-21(5,6)16-25-20(23)18(10-4)14-12-8-2/h17-18H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORMSINSWZJIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC(C)(C)COC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865431
Record name Neopentyl glycol bis(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Neopentyl glycol diethylhexanoate

CAS RN

28510-23-8
Record name Neopentyl glycol diethylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28510-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopentyl glycol dioctanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028510238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Neopentyl glycol bis(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpropane-1,3-diyl 2-ethylhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOPENTYL GLYCOL DIETHYLHEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68ZV6W62C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
厚生労働省, 経済産業省, 環境省 - 平成17 年, 2005 - env.go.jp
1. 化審法制定時の既存化学物質の取扱い○ 1973 年, PCB による環境汚染問題を契機に 「化学物質の審査及び製造等の規制に関する法律 (化審法)」 が制定され, 新たに製造又は輸入される工業…
Number of citations: 1 www.env.go.jp

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